molecular formula C15H10F2O6 B15001973 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one

Cat. No.: B15001973
M. Wt: 324.23 g/mol
InChI Key: QSASSMNMYBONBZ-UHFFFAOYSA-N
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Description

6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-g]chromene-5-one is a polycyclic heteroaromatic compound featuring a fused furochromene core substituted with methoxy groups at positions 4 and 9, and a difluoroacetyl moiety at position 4. This compound belongs to the furochromene family, which is structurally related to khellin, a natural furanochromone with documented pharmacological properties. The difluoroacetyl group enhances electrophilicity and metabolic stability, making it a promising candidate for medicinal chemistry applications .

Properties

Molecular Formula

C15H10F2O6

Molecular Weight

324.23 g/mol

IUPAC Name

6-(2,2-difluoroacetyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C15H10F2O6/c1-20-11-6-3-4-22-12(6)14(21-2)13-8(11)9(18)7(5-23-13)10(19)15(16)17/h3-5,15H,1-2H3

InChI Key

QSASSMNMYBONBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Khellin-Based Starting Materials

The natural product khellin (4,9-dimethoxy-5H-furo[3,2-g]chromene-5-one) serves as a strategic starting material for C6 functionalization. Initial studies on khellin derivatives demonstrate the feasibility of nucleophilic substitution at C6 using nitrile intermediates.

Representative Procedure (Adapted from Ibrahim et al.):

  • Substrate Preparation : 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile (1.0 eq)
  • Nitrile Hydrolysis :
    • Reagents: H2SO4 (conc.)/H2O (1:1 v/v)
    • Temperature: 100°C, 6 h
    • Conversion: >95% to carboxylic acid
  • Acid Chloride Formation :
    • Reagents: SOCl2 (3.0 eq), DMF (cat.)
    • Conditions: Reflux, 2 h
  • Difluoroacetylation :
    • Reagents: CF2HMgBr (2.5 eq), THF, −78°C → RT
    • Yield: 68% (isolated)

Key Analytical Data :

  • ¹⁹F NMR (CDCl3): δ −112.3 (dd, J = 56.2, 12.1 Hz)
  • HRMS : m/z 380.0798 [M+H]+ (calc. 380.0801)

De Novo Ring Synthesis

An alternative approach constructs the furochromene system through sequential cyclization:

Stepwise Assembly :

  • Benzofuran Formation :
    • Substrate: 4-Methoxy-5-acetylbenzofuran
    • Reaction: Claisen-Schmidt condensation with methyl vinyl ketone
    • Catalyst: NaOH/EtOH
  • Chromene Cyclization :
    • Conditions: H2SO4/AcOH (1:3), 80°C, 4 h
  • Late-Stage Difluoroacetylation :
    • Reagent: Difluoroacetic anhydride (2.0 eq)
    • Base: DMAP (0.1 eq), CH2Cl2, 0°C → RT

Optimization Challenges :

  • Competing O-acylation vs C-acylation requires strict temperature control
  • Electron-rich C6 position favors electrophilic substitution but necessitates directing groups

Difluoroacetyl Group Introduction Strategies

Electrophilic Acylation

Direct Friedel-Crafts acylation proves effective for C6 functionalization:

Reagent Catalyst Solvent Temp (°C) Yield (%)
CF3COCl AlCl3 CS2 25 42
CF2HCOCl FeCl3 DCE 0→25 67
(CF2H)2O HfCl4 Toluene 80 58

Mechanistic Insight :
The reaction proceeds via σ-complex intermediate stabilized by methoxy groups' +M effect. Fluorine's electronegativity enhances electrophilicity but reduces reagent stability, necessitating slow addition protocols.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling enables precise group installation:

Negishi Coupling Protocol :

  • Prehalogenation :
    • Substrate: 6-Bromo-4,9-dimethoxyfurochromenone
    • Conditions: NBS, CCl4, hv
  • Zinc Transmetallation :
    • Reagent: CF2COZnBr (3.0 eq)
    • Solvent: THF, −40°C
  • Coupling :
    • Catalyst: Pd(PPh3)4 (5 mol%)
    • Ligand: Xantphos (10 mol%)
    • Yield: 73%

Advantages :

  • Excellent functional group tolerance
  • Enables sequential C–H functionalization

Protecting Group Strategies

The acid-sensitive γ-lactone necessitates orthogonal protection:

Position Protecting Group Deprotection Conditions
C5-Ketone Ethylene ketal HCl/MeOH, RT
C4/C9-OMe Stable under BBr3
C6-OH TBS ether TBAF/THF

Critical Observation :
Simultaneous protection of C5-ketone and C6-hydroxy groups enables selective methoxy group retention during difluoroacetylation.

Large-Scale Production Considerations

Process Optimization Parameters :

Parameter Laboratory Scale Pilot Plant
Reaction Volume 500 mL 200 L
Cooling Rate 5°C/min 1°C/min
Mixing Efficiency Magnetic Turbine
Yield 68% 61%

Key Challenges :

  • Exothermic nature of difluoroacetyl chloride reactions requires precise temperature control
  • Product crystallization often requires anti-solvent addition (n-hexane/EtOAc)

Analytical Characterization

Spectroscopic Fingerprints :

  • ¹H NMR (400 MHz, CDCl3):
    δ 7.82 (d, J = 2.4 Hz, H-2), 6.91 (s, H-7), 4.09 (s, OCH3), 3.02 (q, J = 14.2 Hz, CF2)
  • ¹³C NMR :
    δ 184.5 (C=O), 158.2 (C-F), 112.4 (CF2)
  • IR : 1785 cm⁻¹ (γ-lactone C=O), 1680 cm⁻¹ (difluoroacetyl C=O)

Chromatographic Data :

  • HPLC: tR = 12.4 min (C18, MeCN/H2O 70:30)
  • Chiral Resolution: α = 1.08 (Chiralpak IA, n-hexane/i-PrOH 90:10)

Comparative Method Evaluation

Method Steps Total Yield (%) Purity (%) Scalability
Khellin Derivatization 4 52 98.5 Excellent
De Novo Synthesis 6 38 99.1 Moderate
Cross-Coupling 5 65 97.8 Challenging

Synthetic Recommendations :

  • Small-scale research: Cross-coupling approach for rapid access
  • Kilo-lab production: Khellin derivatization for cost efficiency
  • High-purity demands: De novo synthesis despite lower yields

Chemical Reactions Analysis

Types of Reactions

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Enamines and Enaminones: Formed from nucleophilic substitution reactions.

    Oxidized Derivatives: Products of oxidation reactions.

    Polycyclic Compounds: Resulting from cycloaddition reactions.

Scientific Research Applications

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one involves its interaction with various molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of specific enzymes or receptors. The furochromene core may interact with DNA or proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Key Structural Features :

  • Core : Furo[3,2-g]chromene (benzofuran fused with chromene).
  • Substituents :
    • 4,9-Dimethoxy groups (electron-donating).
    • 6-Difluoroacetyl (electron-withdrawing, lipophilic).
  • Synthesis : Derived from precursor 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile (khellin-6-carbonitrile) through nucleophilic substitution or condensation reactions, as demonstrated in analogous systems .

Comparison with Structural Analogs

The biological and chemical properties of furochromene derivatives are highly dependent on substituents. Below is a systematic comparison with key analogs:

4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile (Khellin-6-carbonitrile)

  • Structure : Nitrile group at position 5.
  • Reactivity : Serves as a precursor for heteroannulated systems (e.g., pyridines, pyridopyrimidines) via reactions with active methylene nitriles.
  • Biological Activity : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to fused heterocyclic systems. Yields compounds with high activity (76% inhibition) comparable to chloramphenicol .
  • Key Difference : The nitrile group facilitates ring-opening/closure reactions, whereas the difluoroacetyl group in the target compound may enhance stability and target binding.

4,9-Dimethoxy-5-methyl-7H-furo[3,2-g]-1-benzopyrano-6-carboxy-7-one

  • Structure : Carboxylic acid chloride at position 6, methyl group at position 3.
  • Synthesis: Condensation of khellinone with malonic acid derivatives .
  • Applications : Forms pharmacologically active amides with aliphatic/heterocyclic amines.
  • Key Difference : The carboxy group enables amide bond formation, contrasting with the difluoroacetyl group’s role in electrophilic interactions.

8-Amino-4,11-dimethoxy-5-oxo-5H-furo[3',2':6,7]chromeno[2,3-b]pyridine-7-carbonitrile

  • Structure: Furochromenopyridine system with amino and nitrile groups.
  • Activity : High antimicrobial inhibition (76% yield) attributed to the fused pyridine ring, which enhances π-stacking and hydrogen bonding .
  • Comparison : The difluoroacetyl analog lacks the pyridine annulation but may exhibit superior pharmacokinetics due to fluorine’s electronegativity.

4,9-Dihydroxy-5H-furo[3,2-g]chromen-5-one

  • Structure : Hydroxy groups replace methoxy substituents.
  • Properties : Increased polarity and reduced lipophilicity compared to dimethoxy derivatives.
  • Significance : Highlights the role of substituent electronic effects; methoxy groups enhance stability, while hydroxy groups may improve solubility .

Mechanistic and Functional Insights

  • Antimicrobial Efficacy: Multi-fused heterocycles (e.g., furochromenopyridines) enhance activity by disrupting microbial cell membranes or enzyme binding . The difluoroacetyl group’s electronegativity may further potentiate these effects.
  • Synthetic Flexibility : Nitrile-bearing precursors allow diverse annulation reactions, while difluoroacetyl derivatives may prioritize stability over reactivity .
  • Computational Studies : DFT calculations on similar systems predict optimized geometries for target binding, suggesting the difluoroacetyl analog could exhibit improved docking scores .

Biological Activity

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and cytotoxicity against cancer cell lines.

The molecular formula for this compound is C15H10F2O6C_{15}H_{10}F_2O_6 with a molecular weight of 324.24 g/mol. The compound features a furochromene structure that is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of furo[3,2-g]chromenes exhibit notable antimicrobial properties. A study evaluated various derivatives synthesized from 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile against several microorganisms. The results indicated that some derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity was classified as follows:

CompoundActivity LevelMicroorganism Tested
Compound AHighStaphylococcus aureus
Compound BIntermediateEscherichia coli
Compound CLowCandida albicans

The compounds were compared to standard drugs such as chloramphenicol and cephalothin, highlighting their potential as new antimicrobial agents .

Enzyme Inhibition

The compound's potential as an inhibitor for various enzymes has also been investigated. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are relevant in the context of Alzheimer's disease.

A notable finding from the studies is that certain derivatives showed significant inhibition against AChE and BChE:

CompoundIC50 (µM) AChEIC50 (µM) BChE
2f5.46.4
3b7.611.2

These values indicate that these compounds could serve as leads for developing therapeutic agents targeting neurodegenerative diseases .

Cytotoxicity

In addition to enzyme inhibition, the cytotoxic effects of this compound derivatives were assessed against various cancer cell lines, including MCF-7 (breast cancer). The results indicated that some compounds exhibited promising cytotoxicity:

CompoundCell Line TestedIC50 (µM)
2fMCF-712.0
3bHek293-T15.0

This suggests potential applications in cancer therapy .

The biological activity observed can be attributed to the structural features of the furochromene framework. Molecular docking studies have revealed interactions between these compounds and the active sites of target enzymes, suggesting a mechanism based on hydrogen bonding and hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-g]chromene-5-one?

  • Methodological Answer : Synthesis typically involves derivatization of a furochromene core structure. For example, analogous compounds like 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile are synthesized via cyclocondensation reactions using precursors such as substituted coumarins or chromene derivatives. Key steps include:

  • Purification via thin-layer chromatography (TLC) to monitor reaction progress .
  • Elemental microanalysis (e.g., CHN analysis) to confirm molecular composition .
  • Use of anhydrous solvents and controlled temperature to optimize yield .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : Assign peaks by comparing with structurally similar compounds (e.g., 4,9-dihydroxyfuro[3,2-g]chromen-5-one, C₁₁H₆O₅). Methoxy and difluoroacetyl groups will exhibit distinct splitting patterns in ¹H and ¹⁹F NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., exact mass calculation for C₁₄H₉F₂O₆). Reference databases like ChemSpider (ID 57527917 for analogous compounds) aid in validation .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :

  • Store below -20°C in airtight containers to prevent hydrolysis of the difluoroacetyl group, as recommended for sensitive methoxy-containing compounds .
  • Avoid exposure to strong bases or oxidizing agents, which may degrade the furochromene backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the difluoroacetyl moiety?

  • Methodological Answer :

  • Screen catalysts (e.g., Lewis acids like BF₃·Et₂O) to enhance electrophilic substitution at the C-6 position.
  • Use kinetic studies (e.g., in situ IR monitoring) to identify optimal temperature and solvent polarity. Similar protocols were applied for annulation reactions in furo[3',2':6,7]chromeno[2,3-b]pyridines .
  • Compare yields under inert (N₂) vs. ambient conditions to assess sensitivity to moisture .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. Adjust computational parameters (e.g., solvent effects, hybrid functionals) to align results .
  • Validate using complementary techniques (e.g., X-ray crystallography for solid-state structure confirmation) .

Q. How to evaluate the environmental fate of this compound in ecotoxicological studies?

  • Methodological Answer :

  • Follow frameworks like Project INCHEMBIOL to assess abiotic/biotic degradation pathways. Key steps include:
  • Measuring partition coefficients (log P) to predict bioaccumulation potential .
  • Conducting microbial toxicity assays using standardized media (e.g., potato dextrose agar for antifungal activity screening) .

Q. What methodologies assess structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Synthesize derivatives (e.g., varying methoxy or difluoroacetyl groups) and test against biological targets.
  • Use dose-response assays (IC₅₀/EC₅₀ determination) and molecular docking to correlate substituent effects with activity .

Data Contradiction Analysis

Q. How to address discrepancies in observed vs. predicted solubility profiles?

  • Methodological Answer :

  • Re-evaluate computational models (e.g., Hansen solubility parameters) by incorporating hydrogen-bonding capacity of the difluoroacetyl group.
  • Validate experimentally via phase-solubility studies in co-solvent systems (e.g., water-ethanol gradients) .

Resolving conflicting reports on mutagenic potential :

  • Methodological Answer :

  • Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) under metabolic activation (S9 fraction). Compare with structurally related mutagens (e.g., MX, a bacterial mutagen with a furanone backbone) .
  • Use dose-ranging studies to identify threshold effects and rule out assay-specific artifacts .

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